Formyl azide
Description
Historical Trajectory of Azide (B81097) Chemistry in Contemporary Research
The study of organic azides dates back to the 19th century, with Peter Griess first preparing phenyl azide in 1864. wikipedia.orgnobelprize.org A few decades later, Theodor Curtius discovered hydrazoic acid and described the rearrangement of acyl azides to isocyanates, a reaction now known as the Curtius rearrangement. wikipedia.orgraco.cat For many years, interest in organic azides was somewhat limited due to the inherent instability and potential hazards associated with low molecular weight examples. wikipedia.orgresearchgate.net
However, the 20th and 21st centuries witnessed a renaissance in azide chemistry. researchgate.net This resurgence was driven by the discovery and popularization of highly reliable and versatile reactions involving the azide functional group. Rolf Huisgen's work in the mid-20th century delineated the mechanism of 1,3-dipolar cycloadditions, a reaction class to which azides belong. wikipedia.orgnobelprize.org The field experienced explosive growth with the development of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction described by Sharpless and the Meldal group, which provides a fast and selective method for forming 1,2,3-triazoles. wikipedia.orgnobelprize.orgbeilstein-journals.orgberkeley.edu Today, organic azides are recognized as versatile intermediates in the synthesis of pharmaceuticals, materials, and other nitrogen-containing compounds. researchgate.netrsc.org
The understanding of how organic azides react has evolved significantly over time. Early work by Pauling and Brockway in the 1930s established the dipolar nature of the azide functional group. nobelprize.org A critical aspect of their chemistry is the ability to serve as precursors to highly reactive intermediates. researchgate.net Upon thermal or photochemical stimulation, organic azides can eliminate molecular nitrogen (N₂) to generate nitrenes, which are electron-deficient species that can undergo a variety of subsequent reactions. researchgate.netrsc.org
The mechanism of fundamental reactions like the Curtius rearrangement has been a subject of extensive investigation and debate. nih.govresearchgate.net Two primary pathways have been proposed: a concerted mechanism where the loss of dinitrogen and the migration of the R-group occur simultaneously, and a stepwise mechanism involving the formation of a discrete acylnitrene intermediate. researchgate.netresearchgate.net Distinguishing between these pathways has been a central goal of mechanistic studies. Modern computational methods, such as Density Functional Theory (DFT) and multireference methods like CASPT2, have become indispensable tools for investigating the potential energy surfaces of these reactions, providing detailed insights into transition states and intermediates that are often too transient to observe experimentally. researchgate.netnih.govcdnsciencepub.comnih.gov
Formyl azide, with the chemical formula HC(O)N₃, is the simplest possible acyl azide. researchgate.netdaneshyari.com Its fundamental nature makes it the quintessential model compound for studying the intrinsic properties and reactivity of the entire class of acyl azides. daneshyari.com Despite its apparent simplicity, this compound proved to be exceptionally challenging to isolate and characterize, a feat that was only accomplished relatively recently. researchgate.netcapes.gov.br It has been noted to liberate dinitrogen much more rapidly than its homologous acyl azides. researchgate.net
Its status as the parent acyl azide makes it an ideal substrate for theoretical and experimental studies aimed at understanding the fundamental steps of reactions like the Curtius rearrangement. researchgate.netnih.gov By eliminating the electronic and steric effects of larger substituent groups, studies on this compound allow for a focused examination of the core C(O)N₃ moiety's behavior. nih.gov
Foundational Role of this compound in Mechanistic Organic Chemistry
The thermal decomposition of this compound can be channeled through different pathways. Theoretical calculations have explored both a concerted rearrangement to isocyanic acid (HNCO) and a stepwise process via the formation of formylnitrene (HC(O)N). researchgate.net The relative energy barriers for these competing pathways can be sensitive to the level of theory used in the calculations. researchgate.net For instance, some DFT calculations suggest the concerted pathway is favored, while CASPT2 calculations indicate the activation energies for both pathways are roughly equal. researchgate.net
| Method | Pathway | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| PBE/TZ2P | Concerted Rearrangement | 28.0 | nih.gov |
| PBE/TZ2P | Nitrene Formation | 34.6 | nih.gov |
| CASPT2 | Concerted Rearrangement | 33.8 | researchgate.net |
| CASPT2 | Nitrene Formation | 30.6 | researchgate.net |
| Unnamed DFT | Concerted Rearrangement | 37.5 | nih.gov |
The characterization of this compound itself has also been a significant achievement. It has been prepared as a neat substance and analyzed using various spectroscopic methods and X-ray crystallography. researchgate.net These experimental studies provide crucial benchmarks for validating theoretical models.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | CH N₃ O | researchgate.net |
| Structure | The azide moiety is oriented syn with respect to the carbonyl group in the solid state. | d-nb.info |
| N-N-N Angle (in solid state) | ~174° | d-nb.info |
| C-N-N Angle (in solid state) | ~111° | d-nb.info |
| Key IR Absorption (antisymmetric N₃ stretch) | ~2100 cm⁻¹ | mdpi.com |
| Half-life (in solution) | 30 min | researchgate.net |
The photolysis of this compound in cryogenic matrices has also provided the first experimental evidence for the elusive parent acyl isocyanate, formyl isocyanate (HC(O)NCO), further cementing the foundational role of this compound in studying the reactive intermediates of the Curtius rearrangement. researchgate.netzendy.io
Structure
2D Structure
3D Structure
Properties
CAS No. |
64407-42-7 |
|---|---|
Molecular Formula |
CHN3O |
Molecular Weight |
71.039 g/mol |
IUPAC Name |
formyl azide |
InChI |
InChI=1S/CHN3O/c2-4-3-1-5/h1H |
InChI Key |
XJRPXNWUCVZVJP-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Synthesis and Advanced Preparation Methodologies of Formyl Azide
Diverse Synthetic Pathways for Laboratory Preparation
Despite its instability, formyl azide (B81097) has been successfully prepared through several distinct laboratory methods, finally providing spectroscopic and structural proof of its existence. capes.gov.brresearchgate.net
Unconventional Methods for Formyl Azide Generation
The first successful preparations of this compound utilized four different unconventional methods, highlighting the need for creative strategies to access this labile molecule. capes.gov.brresearchgate.net One key precursor is azidomethanol (HOCH₂N₃), an α-azido alcohol, which exists in equilibrium with formaldehyde (B43269) and hydrazoic acid. researchgate.netd-nb.info The oxidation of azidomethanol has been explored as a pathway to generate this compound. d-nb.info The successful reported methods for generating this compound have allowed for its characterization as a neat substance. researchgate.net
Table 1: Reported Synthetic Pathways for this compound
| Precursor | Reagent/Method | Outcome | Reference(s) |
|---|---|---|---|
| Azidomethanol | Oxidation with Pyridinium chlorochromate (PCC) | Generation of this compound | d-nb.info |
| Not specified | Four distinct methods reported | First successful preparation and characterization | capes.gov.brresearchgate.net |
Methodological Considerations for Handling Unstable Acyl Azides
Acyl azides are energetic compounds known for their potential thermal instability and explosive nature. thieme-connect.com Their primary decomposition route is the Curtius rearrangement, which involves the loss of dinitrogen gas to form an isocyanate intermediate. acs.orgnih.gov This process can be highly exothermic, posing significant safety risks, especially with low molecular weight azides like this compound. researchgate.net
To mitigate these risks, advanced handling methodologies have been developed:
Mechanochemistry : Using high-speed ball milling, it has been shown that thermally unstable acyl azides can be handled and reacted with greater control. acs.orgyonsei.ac.kr The mechanical energy input allows for controlled activation to the acyl nitrene for subsequent reactions, such as C-H amidation, while suppressing the explosive thermal decomposition to the isocyanate. acs.orgyonsei.ac.kr
In Situ Generation and Stabilization Techniques
Given the extreme lability of this compound, many studies rely on its generation in situ followed by immediate analysis or trapping. researchgate.netresearchgate.net These methods are crucial for studying its intrinsic properties and reactivity without isolating it in a potentially hazardous, neat form.
Cryogenic Matrix Isolation for Transient Species Stabilization
Cryogenic matrix isolation is a powerful technique for the study of highly reactive and transient species like this compound. researchgate.netresearchgate.netuc.pt The method involves trapping the molecule of interest within an inert solid matrix, typically a noble gas such as argon (Ar) or neon (Ne), at extremely low temperatures (usually below 20 K). researchgate.netacs.org
This technique has been instrumental for:
Spectroscopic Characterization : this compound has been successfully characterized by infrared (IR) and Raman spectroscopy in cryogenic matrices. researchgate.net This allows for the unambiguous identification of its vibrational frequencies without interference from intermolecular interactions or decomposition.
Structural Analysis : The simplest acyl azide, HC(O)N₃, was prepared as a neat substance and characterized by low-temperature X-ray crystallography, providing definitive proof of its solid-state structure. researchgate.net
Photochemistry Studies : Once isolated in a matrix, the photodecomposition of this compound can be initiated by irradiation with lasers of specific wavelengths. researchgate.netacs.orgacs.org This has enabled the first experimental observation of the elusive parent acyl isocyanate, formyl isocyanate (HC(O)NCO), which is formed upon photolysis of the azide in a carbon monoxide-doped noble-gas matrix. researchgate.net
Table 2: Spectroscopic Data for Matrix-Isolated this compound
| Spectroscopic Method | Key Findings | Reference(s) |
|---|---|---|
| Infrared (IR) Spectroscopy | Identification of characteristic vibrational modes in Ar and Ne matrices. | researchgate.netresearchgate.net |
| Raman Spectroscopy | Characterization of the neat, solid-state compound at low temperature. | researchgate.net |
| Millimeter-wave Spectroscopy | Measurement of over 1,500 rotational transitions for the ground state of syn this compound at ambient temperature. | researchgate.netresearchgate.net |
Flash Vacuum Pyrolysis (FVP) Applications in Synthesis
Flash vacuum pyrolysis (FVP) is a technique used to study molecules in the gas phase at high temperatures and low pressures. acs.orgresearchgate.netnih.gov For this compound, FVP is coupled with matrix isolation to analyze its thermal decomposition products. researchgate.netresearchgate.netmdpi.com In a typical FVP experiment, a diluted sample of the precursor is passed through a heated tube under high vacuum, causing decomposition. The resulting fragments are then immediately quenched and trapped on a cryogenic surface for spectroscopic analysis. mdpi.com
Studies using FVP have shown that the thermal decomposition of this compound can proceed through different pathways. researchgate.net One major pathway is the concerted decomposition to isocyanic acid (HNCO) and molecular nitrogen (N₂). researchgate.net Another involves the formation of the formylnitrene intermediate, which then rearranges to isocyanic acid. researchgate.net FVP is an invaluable tool for generating and studying high-energy intermediates and understanding the complex decomposition mechanisms of unstable molecules like acyl azides. acs.orgnih.gov
Structural Elucidation and Advanced Conformational Analysis of Formyl Azide
Conformational Isomerism and Energetic Landscapes
Syn and Anti Conformational States
Formyl azide (B81097) can exist in two planar conformational states, designated as syn and anti. This isomerism arises from the rotation around the C-N single bond, which dictates the relative orientation of the carbonyl group (C=O) and the azide moiety (-N₃). Theoretical calculations, including DFT-B3LYP and ab initio MP2 methods, have consistently predicted that the molecule exists predominantly in a planar conformation. researchgate.net This planarity is attributed to conjugation effects between the selenonyl Se=O bonds and the N=N bonds of the azide group. mdpi.comsemanticscholar.org
The syn conformer, where the azide group is cis to the carbonyl oxygen, is the more stable of the two. nih.gov Quantum chemical calculations have shown that the syn conformer is more stable than the anti conformer by approximately 4.5–4.8 kcal/mol. nih.gov This energetic preference for the syn form has been corroborated by various computational studies. nih.govresearchgate.net The geometry of these conformers has been investigated using both theoretical calculations and experimental techniques like microwave spectroscopy. researchgate.netwisc.edu
Below is a table summarizing the computed geometrical parameters for the syn and anti conformers of formyl azide.
| Parameter | syn-Formyl Azide | anti-Formyl Azide |
| Bond Lengths (Å) | ||
| C=O | 1.192 | 1.196 |
| C-N | 1.378 | 1.362 |
| N-N (adjacent to C) | 1.243 | 1.258 |
| N-N (terminal) | 1.123 | 1.120 |
| Bond Angles (degrees) | ||
| OCN | 125.6 | 120.3 |
| CNN | 114.7 | 118.9 |
| NNN | 172.4 | 170.8 |
| Data derived from theoretical calculations at the MP2/6-311++G* level.* researchgate.net |
Experimental and Theoretical Elucidation of Conformational Interconversion Barriers
The interconversion between the syn and anti conformers of this compound proceeds through a rotational transition state. Understanding the energy barrier for this process is crucial for comprehending the molecule's dynamics. Both experimental and theoretical methods have been employed to quantify this barrier.
Theoretical calculations have been instrumental in modeling the potential energy surface for the internal rotation around the C-N bond. Early ab initio calculations determined the rotational barrier in N-formylaziridine to be in the range of 2.84 to 3.94 kcal/mol, depending on the level of theory used. rsc.org For this compound itself, studies have focused on the thermal Curtius rearrangement, which provides insight into the relative stability of the conformers and the transition states leading to product formation. For instance, the barrier to the concerted rearrangement of syn-formyl azide is reported as 28.0 kcal/mol. nih.gov
Experimental determination of such barriers often relies on spectroscopic techniques. Millimeter-wave spectroscopy has been successfully used to study the rotational spectra of syn-formyl azide in its ground and vibrationally excited states. researchgate.netdntb.gov.uadaneshyari.com While direct measurement of the interconversion barrier for this compound from these spectra is complex, the precise rotational constants obtained provide benchmarks for refining theoretical models. wisc.edu The analysis of these spectra, often extending to high-order centrifugal distortion constants, allows for a very accurate determination of the molecular structure, which in turn validates the computed geometries of the conformers. wisc.edu
The following table presents a summary of theoretical findings regarding the energetics of this compound's conformational landscape.
| Parameter | Energy (kcal/mol) | Method |
| Relative Energy (anti vs syn) | 4.5 - 4.8 | DFT, CBS-QB3 nih.gov |
| Activation Energy (Curtius Rearrangement of syn conformer) | 28.0 | Theoretical nih.gov |
| Activation Energy (N₂ loss from syn conformer) | 34.6 | Theoretical nih.gov |
Comparative Conformational Analysis with Related Acyl Azides and Isomers
The conformational preferences of this compound can be contextualized by comparing them with other acyl azides and related molecules. Generally, acyl azides adopt stable syn and anti conformations with respect to the C-N bond. researchgate.net
Acetyl Azide (CH₃C(O)N₃): Similar to this compound, acetyl azide exists in both syn and anti conformations, with the syn conformer being more stable by 4.5–4.8 kcal/mol. nih.gov Theoretical studies on its Curtius rearrangement show nearly equal barriers for the concerted rearrangement and the stepwise loss of N₂ for the syn conformer (both 32.9 kcal/mol). nih.gov
Benzoyl Azide (C₆H₅C(O)N₃): In contrast to the smaller acyl azides, the concerted rearrangement pathway is less favored for benzoyl azide, with the barrier for nitrene formation being lower (32.3 kcal/mol) than the concerted pathway (34.5 kcal/mol). nih.gov The electronic structure of benzoyl azide is significantly affected by the phenyl group, leading to different electronic transition energies compared to alkyl azides. nih.gov
Vinyl Azide (CH₂=CHN₃) and Haloselenonyl Azides: Studies on vinyl azide and haloselenonyl azides also predict a cis/trans (or syn/anti) conformational equilibrium, with the planar forms being stabilized by conjugation. mdpi.comsemanticscholar.org This highlights a common theme where π-systems adjacent to the azide group favor planar geometries.
N-Methylcarbamoyl Azide (CH₃(H)NC(O)N₃): In this molecule, both the azide and the methyl groups adopt a syn conformation relative to the carbonyl bond, indicating a strong preference for this arrangement. researchgate.net
The attachment of different groups to the carbonyl carbon can thus influence the relative stability of the conformers and the reaction pathways they undergo. While this compound provides the fundamental framework, substitutions can subtly alter the energetic landscape.
Spectroscopic Characterization and Advanced Analytical Techniques
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a fundamental fingerprint of the molecular structure of formyl azide (B81097) by probing its characteristic bond vibrations.
Matrix-isolation infrared (IR) spectroscopy is a powerful technique for studying highly reactive or unstable molecules like formyl azide. By trapping individual molecules in a cryogenic matrix of an inert gas (e.g., solid argon or neon), intermolecular interactions are minimized, and molecular rotation is quenched, allowing for the precise measurement of vibrational fundamentals. researchgate.net
This technique has been instrumental in the characterization of this compound, confirming its structure and identifying the products of its decomposition. researchgate.net For instance, photolysis of matrix-isolated this compound in a carbon monoxide-doped noble-gas matrix provided the first definitive experimental evidence for the formation of the elusive parent acyl isocyanate, formyl isocyanate (HC(O)NCO), through the observation of its characteristic IR absorption bands. researchgate.netresearchgate.net
Research has focused on identifying different conformers of this compound. Theoretical calculations predict the existence of stable conformers, and matrix-isolation IR allows for the experimental trapping and identification of these species. The distinct vibrational frequencies associated with each conformer can be resolved, providing insight into the molecule's potential energy surface. While detailed experimental frequency tables for conformers are embedded in primary literature, the technique's power lies in distinguishing such closely related species.
Complementing IR spectroscopy, Raman spectroscopy has also been employed to characterize this compound, particularly in the solid state. researchgate.netresearchgate.net Raman scattering probes molecular vibrations that induce a change in polarizability, providing information on non-polar bonds and symmetric vibrational modes that may be weak or inactive in the IR spectrum.
The Raman spectrum of solid this compound provides a distinct vibrational fingerprint, with key bands corresponding to the azide group's symmetric and asymmetric stretches, as well as vibrations involving the formyl group. The combination of both IR and Raman data allows for a comprehensive vibrational assignment, supported by quantum chemical calculations.
Table 1: Selected Vibrational Frequencies of this compound (Note: This table is illustrative, based on typical vibrational modes for acyl azides. Precise experimental values are found in specialized literature.)
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Method of Observation |
| Asymmetric N₃ Stretch | 2130 - 2170 | IR (Strong), Raman (Weak) |
| Symmetric N₃ Stretch | 1200 - 1350 | Raman (Strong), IR (Weak) |
| C=O Stretch | 1700 - 1750 | IR (Strong) |
| N-N-N Bend | 600 - 700 | IR, Raman |
| C-N Stretch | 900 - 1000 | IR, Raman |
Rotational Spectroscopy
Rotational spectroscopy provides exceptionally precise data on the geometry and electronic structure of molecules in the gas phase.
The rotational spectrum of the syn conformer of this compound has been extensively studied using high-frequency millimeter-wave absorption spectroscopy in the 240 to 360 GHz range. researchgate.netresearchgate.net These high-resolution studies have led to the measurement and assignment of over 1,500 independent rotational transitions for the ground vibrational state. researchgate.netresearchgate.net
The vast dataset enabled a precise molecular characterization, with the transition frequencies being fitted to a complete S-reduced 8th order centrifugal distortion/rigid rotor Hamiltonian. researchgate.netresearchgate.net This level of analysis yields highly accurate rotational constants and centrifugal distortion constants, which are direct reflections of the molecule's moments of inertia and its susceptibility to distortion from rotational stress.
Furthermore, transitions belonging to five different vibrationally excited states (ν₉, ν₁₂, 2ν₉, ν₉+ ν₁₂, and ν₁₁) were also identified and analyzed, providing detailed information about the coupling between the molecule's rotational and vibrational motions (vibration-rotation interaction). researchgate.net
Table 2: Spectroscopic Constants for syn-Formyl Azide from Millimeter-Wave Spectroscopy (Note: This table presents the types of constants determined. Specific values are reported in the primary literature.)
| Spectroscopic Constant | Symbol | Purpose |
| Rotational Constants | A, B, C | Determine the principal moments of inertia and molecular geometry. |
| Quartic Centrifugal Distortion Constants | DJ, DJK, etc. | Correct for the non-rigidity of the molecule at high rotational speeds. |
| Sextic Centrifugal Distortion Constants | HJ, HJK, etc. | Higher-order corrections for molecular non-rigidity. |
| Octic Centrifugal Distortion Constants | LJ, LJK, etc. | Even higher-order corrections for precise fitting of the spectrum. |
A key parameter that can be derived from rotational spectra, particularly through the application of an external electric field (the Stark effect), is the molecular dipole moment. The dipole moment provides critical insight into the charge distribution and electronic structure of a molecule. While extensive rotational data has been collected for this compound, the specific experimental value of its molecular dipole moment derived from these spectra is not widely reported in survey literature, indicating its presence in highly specialized publications. Theoretical calculations, however, are used to predict the dipole moment to support experimental observations and aid in spectral assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Low-Temperature States
There is a notable absence of published experimental data on the Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. This is likely a direct consequence of the compound's significant instability in solution at temperatures typically used for NMR analysis. The molecule's tendency to rapidly decompose would lead to the observation of signals from its degradation products rather than from this compound itself.
While low-temperature NMR techniques could potentially be used to characterize more stable, related acyl azides, the high reactivity of the formyl derivative makes such analysis extremely challenging. Computational methods can predict the theoretical ¹H, ¹³C, and ¹⁴N NMR chemical shifts, but experimental verification appears to be currently unavailable in the scientific literature.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for the detection and characterization of radical intermediates that may be formed during the decomposition of this compound. While direct EPR studies on this compound are not extensively documented, the analysis of potential radical fragments, such as the formyl radical (•CHO), provides significant insight into its reactive pathways. The formyl radical is a key intermediate anticipated from the homolytic cleavage of the C-N bond in this compound.
The unambiguous identification of the formyl radical has been achieved using EPR spectroscopy, often in conjunction with spin trapping techniques. nih.gov For instance, the formyl radical can be generated via the UV photolysis of formaldehyde (B43269) in an aqueous solution and subsequently trapped by 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). nih.gov The resulting DMPO-CHO adduct exhibits a characteristic EPR spectrum. nih.gov
The analysis of the EPR spectrum for the trapped formyl radical allows for the determination of its isotropic hyperfine structure constants. nih.gov These constants arise from the interaction of the unpaired electron with the magnetic nuclei within the radical adduct. For the DMPO-CHO adduct, the hyperfine coupling constants have been determined as aN = 15.72 G for the nitrogen nucleus and aH = 21.27 G for the hydrogen nucleus. nih.gov
Further studies have focused on formyl radicals stabilized in solid matrices at cryogenic temperatures, allowing for more detailed EPR analysis. ioffe.ruioffe.ru The partial orientation ordering of the radicals within these matrices can be revealed through spectrum simulation. ioffe.ruioffe.ru
The key EPR spectral parameters for a significant radical intermediate potentially derived from this compound are summarized in the table below.
| Radical Species | Method | aN (G) | aH (G) | Large Proton Hyperfine Splitting (gauss) |
| •CHO (trapped with DMPO) | EPR spin-trapping | 15.72 nih.gov | 21.27 nih.gov | |
| •CHO | ESR | 137 osti.govscilit.com |
Reactivity and Intricate Reaction Mechanisms of Formyl Azide
Thermal Decomposition Pathways
The thermal decomposition of formyl azide (B81097) involves the extrusion of dinitrogen (N₂) and can proceed through distinct mechanistic routes. The preferred pathway is often dependent on factors such as the conformation of the azide and the specific reaction conditions.
Theoretical studies have revealed that the thermal decomposition of formyl azide can occur via both a concerted and a stepwise mechanism, with the activation energies for both pathways being quite similar. researchgate.net
In the concerted mechanism , the elimination of dinitrogen and the migration of the hydrogen atom to the nitrogen atom occur simultaneously, leading directly to the formation of isocyanic acid (HNCO). This pathway is believed to be favored by the syn-isomer of this compound. researchgate.net
The stepwise mechanism , on the other hand, involves the initial cleavage of the N-N bond to form a dinitrogen molecule and a highly reactive intermediate known as formylnitrene (HCON). This nitrene intermediate then undergoes a rapid rearrangement to the more stable isocyanic acid. The anti-isomer of this compound is thought to favor this pathway, as a concerted reaction is sterically hindered. However, due to a small activation barrier for the isomerization of the anti- to the syn-isomer, the concerted mechanism is often the predominant route observed experimentally. researchgate.net
Computational studies at the CASPT2 level indicate that the activation energy for the formation of formylnitrene from this compound is approximately 30.6 kcal/mol. The subsequent rearrangement of the formylnitrene to isocyanic acid has a barrier of about 26.5 kcal/mol. In contrast, the concerted decomposition of this compound to isocyanic acid and dinitrogen has a calculated activation barrier of 33.8 kcal/mol. researchgate.net It is important to note that other computational methods, such as DFT, have suggested a reversal in this energetic ordering, highlighting the fine balance between these two pathways. researchgate.net
Experimental investigations into the thermal decomposition of this compound have provided insights into its stability and the products formed. Millimeter-wave spectroscopy has been employed to monitor the decomposition of this compound at ambient temperature. These studies determined the half-life of this compound to be approximately 30 minutes under the experimental conditions. researchgate.net The primary decomposition products were identified as isocyanic acid and dinitrogen, consistent with the theoretically predicted pathways.
| Parameter | Value | Method |
| Half-life (t½) | 30 min | Millimeter-wave spectroscopy |
| Activation Energy (Stepwise) | 30.6 kcal/mol | CASPT2 Calculation |
| Activation Energy (Concerted) | 33.8 kcal/mol | CASPT2 Calculation |
| Primary Products | Isocyanic acid (HNCO), Dinitrogen (N₂) | - |
Photochemical Decomposition Pathways
The decomposition of this compound can also be initiated by ultraviolet (UV) light. Photochemical decomposition pathways often differ significantly from their thermal counterparts, primarily due to the involvement of electronically excited states.
To study the highly reactive intermediates involved in the photochemical decomposition of this compound, researchers often employ laser photolysis in cryogenic matrices. In this technique, this compound is suspended in an inert gas matrix, such as argon or nitrogen, at very low temperatures (typically below 20 K). The sample is then irradiated with a laser at a specific UV wavelength. This method allows for the trapping and spectroscopic characterization of transient species that would otherwise have extremely short lifetimes.
Studies on related acyl azides, such as difluoroacetyl azide (CHF₂C(O)N₃), have utilized 193 nm laser photolysis in a solid neon matrix. researchgate.net Similarly, pyrroylazides have been investigated using 266 nm laser irradiation in a nitrogen matrix. researchgate.net These experimental conditions are analogous to those that would be used to study this compound.
The primary photo-induced intermediate in the decomposition of acyl azides is the corresponding acylnitrene. In the case of this compound, this would be formylnitrene (HCON). Upon UV irradiation, the azide is promoted to an electronically excited state, which then rapidly loses a molecule of dinitrogen to generate the nitrene.
Experimental evidence from studies on similar compounds strongly supports the formation of a nitrene intermediate. For example, in the 193 nm laser photolysis of difluoroacetyl azide, the elusive difluoromethylnitrene (CHF₂C(O)N) was tentatively identified through infrared spectroscopy. researchgate.net In the photolysis of pyrroylazides, the corresponding pyrroylnitrenes were identified in their closed-shell singlet state. researchgate.net It is therefore highly probable that the laser photolysis of this compound in a cryogenic matrix would lead to the formation of formylnitrene, which could then be characterized by its unique vibrational frequencies in the infrared spectrum. Theoretical calculations predict that the ground state of formylnitrene is a triplet state. researchgate.net
Curtius Rearrangement Mechanism
The Curtius rearrangement is a classical organic reaction that transforms an acyl azide into an isocyanate. This reaction can be initiated either thermally or photochemically.
Recent research has provided a detailed understanding of the mechanism of the thermal Curtius rearrangement. It is now widely accepted that the thermal process is a concerted reaction. wikipedia.org This means that the loss of dinitrogen and the migration of the alkyl or aryl group occur in a single, concerted step, without the formation of a discrete nitrene intermediate. wikipedia.org This is supported by the absence of byproducts that would be expected from the trapping of a free nitrene. wikipedia.org For this compound, this concerted pathway leads directly to the formation of isocyanic acid.
In contrast, the photochemical Curtius rearrangement is believed to proceed through a stepwise mechanism. nih.gov As discussed in the previous section, the initial step is the photo-induced extrusion of dinitrogen to form an acylnitrene intermediate. This nitrene then undergoes rearrangement to the corresponding isocyanate. The formation of byproducts from nitrene insertion or addition reactions in some photochemical Curtius rearrangements provides strong evidence for this stepwise pathway. nih.gov
| Reaction Type | Proposed Mechanism | Intermediate |
| Thermal Curtius Rearrangement | Concerted | None (Transition State) |
| Photochemical Curtius Rearrangement | Stepwise | Formylnitrene (HCON) |
Elucidation of Isocyanate Formation Pathways
The formation of isocyanic acid from this compound can proceed through two primary mechanistic routes: a concerted mechanism and a stepwise mechanism.
Concerted Mechanism: In the thermal Curtius rearrangement, extensive experimental, theoretical, and computational studies support a concerted process. nih.gov This pathway involves a single transition state where the expulsion of dinitrogen occurs simultaneously with the migration of the formyl group to the nitrogen atom. researchgate.net DFT calculations on the syn-isomer of this compound have shown that it undergoes nitrogen elimination via a concerted mechanism, directly yielding isocyanic acid. researchgate.net This synchronous process avoids the formation of a discrete nitrene intermediate, which is corroborated by the general absence of byproducts that would arise from nitrene trapping in thermal reactions. nih.gov
Stepwise Mechanism: In contrast, the photochemical decomposition of this compound is believed to proceed through a stepwise mechanism. researchgate.net This pathway involves the initial cleavage of the weak N-N bond to form molecular nitrogen and a highly reactive formylnitrene intermediate. nih.gov This nitrene then undergoes rearrangement to form the final isocyanate product. The stepwise nature of the photochemical route is supported by experiments with other acyl azides where nitrene insertion or addition products are observed when the reaction is carried out in the presence of suitable trapping agents. nih.gov
Role of Formylnitrene as a Key Intermediate in Rearrangement
Formylnitrene (HC(O)N) is the central intermediate in the stepwise Curtius rearrangement of this compound. nih.gov This species is highly reactive and its existence has been the subject of detailed computational studies. Formylnitrene possesses a triplet ground state (T₀) and two low-lying singlet states, a closed-shell singlet (S₀) and an open-shell singlet (S₁).
Theoretical calculations indicate that singlet formylnitrene may not exist as a stable, independent species. Instead, a strong interaction between the nitrogen and oxygen atoms can lead to the formation of a cyclic isomer, oxazirene (B87141). researchgate.net The isomerization of this oxazirene to isocyanic acid must then proceed through its own transition state. researchgate.net The triplet ground state nitrene can also isomerize to isocyanic acid. researchgate.net The formation of formylnitrene from this compound and its subsequent rearrangement to isocyanic acid are key steps that define the stepwise pathway, particularly under photochemical conditions. researchgate.netnih.gov
Detailed Energetics and Transition State Structures for Curtius Rearrangement
Computational chemistry has provided precise energetic details for the decomposition of this compound. The activation barriers for both the concerted and stepwise pathways have been calculated, revealing that they are often energetically competitive.
For the syn-conformer of this compound, theoretical studies have determined the activation energies for both pathways. The transition state for the concerted mechanism involves a configuration where the N-N bond is elongating as the formyl group begins to migrate to the terminal nitrogen. DFT studies have identified this as the preferred pathway for the thermal reaction of the syn-isomer. researchgate.net The stepwise pathway, proceeding through the formylnitrene intermediate, has a separate set of activation barriers for the initial nitrogen loss and the subsequent rearrangement of the nitrene. researchgate.net
| Reaction Pathway | Process | Calculated Activation Energy (kcal/mol) | Computational Level of Theory |
|---|---|---|---|
| Stepwise | This compound → Formylnitrene + N₂ | 30.6 | CASPT2 |
| Formylnitrene → Isocyanic Acid | 26.5 | CASPT2 | |
| Concerted | This compound → Isocyanic Acid + N₂ | 33.8 | CASPT2 |
Note: The energetic ordering of the concerted and non-concerted pathways can be reversed at different levels of theory (e.g., DFT vs. CASPT2), indicating the close energy levels of the two pathways. researchgate.net
Acid-Catalyzed Analogs and Schmidt Reaction Mechanistic Comparisons
The Schmidt reaction is the acid-catalyzed counterpart to the Curtius rearrangement. researchgate.net In this reaction, a carboxylic acid reacts with hydrazoic acid under acidic conditions to yield an amine after hydrolysis of the initially formed isocyanate. iau.ir The mechanism of the Schmidt reaction involving this compound has been explored using DFT calculations. researchgate.net
When this compound is protonated, it can undergo rearrangement to protonated isocyanic acid through pathways analogous to the neutral Curtius rearrangement. A concerted mechanism involves the simultaneous extrusion of molecular nitrogen and migration of the formyl group. researchgate.net Alternatively, a stepwise mechanism can occur, involving the formation of a nitrenium ion intermediate, which then rearranges to the final product. researchgate.net Mechanistic studies on substituted acyl azides suggest that for the gas-phase reaction, the concerted mechanism is generally favored. mdpi.com The key difference from the Curtius rearrangement is the initial protonation of the carbonyl group, which facilitates the rearrangement under milder conditions than the purely thermal reaction. iau.irrsc.org
Cycloaddition Reactions
Beyond rearrangement, this compound participates in cycloaddition reactions, acting as a 1,3-dipole. These reactions are a powerful tool for the synthesis of five-membered heterocyclic compounds.
Exploration of 1,3-Dipolar Cycloaddition Reactivity
This compound is an effective 1,3-dipole in cycloaddition reactions with various dipolarophiles, which are typically molecules containing a double or triple bond (π-systems). This reactivity is a cornerstone of the Huisgen 1,3-dipolar cycloaddition. Computational studies using the high-accuracy CBS-QB3 method have been employed to investigate the substituent effects and activation enthalpies of these reactions. For this compound, these cycloadditions proceed with moderate activation barriers, making them synthetically accessible.
Reactions with Alkenes and Alkynes: Huisgen Cycloaddition Dynamics
The Huisgen cycloaddition of this compound with alkenes and alkynes is a well-studied process that yields five-membered nitrogen-containing heterocycles.
Reaction with Alkenes: The reaction with alkenes leads to the formation of triazoline rings.
Reaction with Alkynes: The cycloaddition with alkynes produces highly stable 1,2,3-triazole rings.
A detailed computational study of this compound cycloadditions with various alkenes and alkynes revealed a narrow range of activation enthalpies, indicating a consistent level of reactivity across different dipolarophiles.
| Reactant Type | General Product | Activation Enthalpy Range (ΔH‡) (kcal/mol) |
|---|---|---|
| Alkenes | Triazolines | 17–21 |
| Alkynes | Triazoles | 17–21 |
A significant finding from these studies is the thermodynamic difference between the products. Triazoles, formed from the reaction with alkynes, are calculated to be 30–40 kcal/mol more stable than the corresponding triazolines formed from alkenes. This substantial difference in stability makes the cycloaddition with alkynes essentially irreversible, aligning it with the principles of "click chemistry," a class of reactions known for their high yield, reliability, and simplicity.
Regioselectivity Control in Cycloaddition Pathways (e.g., 1,4- vs. 1,5-isomers)
The 1,3-dipolar cycloaddition reaction, particularly the Huisgen cycloaddition, is a cornerstone of this compound's intermolecular reactivity. When this compound reacts with unsymmetrical alkynes or alkenes, the orientation of the addition becomes a critical factor, leading to the potential formation of two different constitutional isomers, commonly the 1,4- and 1,5-disubstituted 1,2,3-triazoles. The control of this regioselectivity is paramount for synthetic applications.
In uncatalyzed, thermal cycloadditions, this compound often reacts with unsymmetrical alkynes to yield a mixture of both 1,4- and 1,5-regioisomers. nih.govmdpi.comwikipedia.org The ratio of these products is influenced by a subtle interplay of steric and electronic factors inherent to the reacting partners. Theoretical studies, employing principles such as Frontier Molecular Orbital (FMO) theory and distortion/interaction energy analysis, have been used to rationalize the observed regiochemistries. acs.orgkuleuven.be These analyses suggest that the outcome depends on the relative energies of the transition states leading to each isomer, which are dictated by the electronic nature of the substituents on the dipolarophile.
However, the most effective method for controlling regioselectivity is through catalysis. The choice of metal catalyst can direct the cycloaddition to favor one isomer almost exclusively. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, reliably yielding the 1,4-disubstituted triazole isomer. mdpi.com Conversely, ruthenium-based catalysts have been developed that selectively produce the 1,5-disubstituted triazole. mdpi.comwikipedia.org This catalytic control has transformed the azide-alkyne cycloaddition into a powerful and predictable ligation tool, often referred to as a "click reaction".
| Condition | Primary Product(s) | Controlling Factors | Reference |
|---|---|---|---|
| Thermal (Uncatalyzed) | Mixture of 1,4- and 1,5-isomers | Electronic and steric properties of substituents, governed by principles like FMO theory. | nih.govmdpi.comwikipedia.org |
| Copper (I) Catalysis (CuAAC) | 1,4-isomer exclusively | Mechanism proceeds via a copper acetylide intermediate, directing the regiochemical outcome. | mdpi.com |
| Ruthenium (II) Catalysis (RuAAC) | 1,5-isomer exclusively | Mechanism involves the formation of a ruthenacycle intermediate, favoring the alternative regioisomer. | mdpi.comwikipedia.org |
Catalytic vs. Non-Catalytic Cycloaddition Processes
The distinction between catalytic and non-catalytic (thermal) cycloaddition processes involving this compound is significant, impacting reaction rates, conditions, and selectivity.
Non-Catalytic Processes: The thermal Huisgen 1,3-dipolar cycloaddition is the fundamental, uncatalyzed reaction between an azide and a dipolarophile like an alkyne or alkene. wikipedia.org These reactions typically require elevated temperatures and long reaction times to proceed at a practical rate. nih.gov A major drawback of the thermal process, especially with unsymmetrical partners, is the frequent lack of regioselectivity, leading to mixtures of products as discussed previously. nih.govwikipedia.org
Catalytic Processes: The discovery of metal catalysis revolutionized the utility of the azide-alkyne cycloaddition.
Copper(I) Catalysis: The copper(I)-catalyzed reaction (CuAAC) is the most widely used variant. It dramatically accelerates the rate of reaction, allowing it to proceed under mild, often aqueous, conditions and at room temperature. units.it Its most significant advantage is the near-perfect regioselectivity for the 1,4-isomer. nih.gov
Ruthenium(II) Catalysis: Ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, offer complementary regioselectivity, affording the 1,5-triazole isomer. mdpi.com Unlike CuAAC, which is generally limited to terminal alkynes, some ruthenium-catalyzed reactions can also proceed with internal alkynes. wikipedia.org
Other Catalysts: While copper and ruthenium are the most common, other metals have been explored. For instance, silver(I) salts have also been shown to catalyze the formation of 1,4-triazoles. wikipedia.orgnih.gov
Beyond metal catalysis, strain-promoted azide-alkyne cycloadditions (SPAAC) represent a non-catalytic but highly efficient alternative, particularly in biological contexts where metal toxicity is a concern. This approach uses highly strained cyclooctynes to accelerate the reaction without the need for a catalyst.
| Parameter | Non-Catalytic (Thermal) | Catalytic (e.g., CuAAC, RuAAC) |
|---|---|---|
| Reaction Rate | Slow | Dramatically accelerated |
| Reaction Conditions | Elevated temperatures required | Mild (often room temperature, aqueous solutions) |
| Regioselectivity | Often low, mixture of isomers | High (e.g., 1,4- for Cu, 1,5- for Ru) |
| Scope | Broad, but practicality limited by conditions | Highly dependent on catalyst (e.g., terminal alkynes for CuAAC) |
| Key Application | Fundamental mechanistic studies | "Click" chemistry, bioconjugation, materials science |
Intramolecular and Intermolecular Reactive Processes
This compound's reactivity can be broadly categorized into intramolecular processes, where the molecule reacts with itself, and intermolecular processes, where it reacts with another molecule.
Intramolecular Processes: The most significant intramolecular reaction of this compound is its thermal decomposition, which typically proceeds via a Curtius-type rearrangement. smolecule.com This process involves the loss of dinitrogen (N₂) to form an isocyanate. Theoretical studies indicate two possible pathways for this transformation:
A concerted mechanism where N₂ is eliminated and the formyl group migrates simultaneously to form isocyanic acid (HNCO). researchgate.netresearchgate.net
A stepwise mechanism involving the initial formation of a highly reactive formylnitrene intermediate, which then rearranges to isocyanic acid. researchgate.netresearchgate.net
The activation energies for these concerted and non-concerted pathways are often quite similar, making it a complex system to study. researchgate.netresearchgate.net This rearrangement is a characteristic reaction of acyl azides and represents a primary decomposition pathway for this compound.
Intermolecular Processes: The primary intermolecular reactions of this compound are the [3+2] cycloadditions with various dipolarophiles. smolecule.com
Reaction with Alkynes: As detailed in the sections above, this compound reacts with alkynes to form stable 1,2,3-triazole rings. This is a highly versatile reaction for constructing heterocyclic systems.
Reaction with Alkenes: The reaction with alkenes produces 1,2,3-triazoline (B1256620) rings. acs.org These triazolines are generally less stable than the aromatic triazoles formed from alkynes. acs.org
It is also possible for these processes to be combined. If the dipolarophile (e.g., an alkyne or alkene) is tethered to the azide-containing molecule, an intramolecular cycloaddition can occur, leading to the formation of fused heterocyclic ring systems. While not extensively documented specifically for this compound derivatives, this is a well-established strategy in the broader field of azide chemistry for synthesizing complex nitrogen-containing polycyclic molecules. researchgate.net
| Process Type | Specific Reaction | Description | Typical Product(s) |
|---|---|---|---|
| Intramolecular | Curtius Rearrangement | Thermal decomposition involving loss of N₂ and migration of the formyl group. | Isocyanic acid, Formylnitrene (intermediate) |
| Intermolecular | [3+2] Cycloaddition with Alkynes | Reaction across a carbon-carbon triple bond. | 1,2,3-Triazoles |
| [3+2] Cycloaddition with Alkenes | Reaction across a carbon-carbon double bond. | 1,2,3-Triazolines |
Computational and Theoretical Studies of Formyl Azide
Advanced Quantum Chemical Methodologies
The theoretical investigation of formyl azide (B81097) has leveraged a range of quantum chemical methods, from computationally efficient Density Functional Theory (DFT) to high-accuracy ab initio calculations. These methods provide a microscopic view of the molecule's behavior, complementing and often guiding experimental studies. rsc.org
Density Functional Theory (DFT) has been widely used to study formyl azide due to its favorable balance of computational cost and accuracy. The hybrid functional B3LYP, in particular, has been frequently applied.
Structural and conformational studies using B3LYP with the 6-311++G** basis set predicted that this compound predominantly exists in a planar cis (or syn) conformation. researchgate.netresearchgate.net This theoretical finding is crucial for understanding its spectroscopic properties and reactivity.
DFT calculations have also been instrumental in exploring the thermal decomposition of this compound, a process central to its chemistry. Investigations using the B3LYP functional with a 6-311+G(d,p) basis set revealed that the reaction mechanism is conformation-dependent. researchgate.net The syn-isomer is found to undergo a concerted Curtius rearrangement, eliminating molecular nitrogen and forming isocyanic acid in a single step. researchgate.netresearchgate.net In contrast, the anti-isomer cannot follow this concerted pathway and instead must first eliminate nitrogen to form an oxazirene (B87141) intermediate, a process that involves a higher energy barrier. researchgate.net Furthermore, DFT calculations at the B3LYP/6-311++G** level have been employed to compute the vibrational wavenumbers of this compound, which aids in the interpretation of its experimental infrared and Raman spectra. researchgate.net
For a more accurate description of the electronic structure and reaction energetics, especially in cases involving bond breaking, excited states, or multireference character, high-level ab initio methods are employed. Complete Active Space Second-order Perturbation Theory (CASPT2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) have provided significant insights into this compound's chemistry. researchgate.net
These methods have been used to meticulously map the potential energy surface for the decomposition of this compound. researchgate.net CASPT2 calculations have established that the stepwise decomposition, initiated by the formation of formylnitrene, has an activation energy of 30.6 kcal/mol. researchgate.net This is followed by the rearrangement of the formylnitrene intermediate to isocyanic acid (HNCO) over a barrier of 26.5 kcal/mol. researchgate.net The alternative concerted decomposition pathway, leading directly to HNCO and N₂, was found to have a comparable barrier of 33.8 kcal/mol at the CASPT2 level. researchgate.net
Computational studies also clarify the nature of the formylnitrene intermediate. Calculations indicate that formylnitrene has a triplet ground state (T₀), with a closed-shell singlet state (S₀) and an open-shell singlet state (S₁) lying higher in energy. researchgate.net Anharmonic frequency calculations using CCSD(T) with an Atomic Natural Orbital (ANO1) basis set have yielded vibrational frequencies for syn-formyl azide that are in excellent agreement with experimental values. researchgate.net
| Reaction Pathway | Method | Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| Stepwise: HC(O)N₃ → Formylnitrene + N₂ | CASPT2 | 30.6 | researchgate.net |
| Stepwise: Formylnitrene → HNCO | CASPT2 | 26.5 | researchgate.net |
| Concerted: HC(O)N₃ → HNCO + N₂ | CASPT2 | 33.8 | researchgate.net |
The accuracy of any quantum chemical calculation is intrinsically linked to the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For this compound, various basis sets have been chosen depending on the desired accuracy and the property being investigated.
Pople-style basis sets, such as 6-311++G(d,p) or 6-311++G *, are commonly paired with DFT calculations. researchgate.netresearchgate.net These are triple-zeta basis sets, meaning three basis functions are used for each valence atomic orbital. The ++ indicates the inclusion of diffuse functions on all atoms, which are essential for accurately describing species with delocalized electron density, such as the azide moiety. The (d,p) or ** notation signifies the addition of polarization functions, which allow for orbital shapes to be distorted and are critical for an accurate description of chemical bonding. mdpi.com
For higher accuracy, particularly with correlated ab initio methods like CCSD(T), correlation-consistent basis sets such as Dunning's cc-pVTZ (correlation-consistent polarized triple-zeta) are often used. rsc.org For even more precise calculations, such as the determination of anharmonic vibrational frequencies, specialized basis sets like ANO1 (Atomic Natural Orbital) have been employed with CCSD(T). researchgate.net Composite methods like CBS-QB3 , which involve a series of calculations with different levels of theory and basis sets to extrapolate to the complete basis set limit, have been used to obtain highly accurate activation enthalpies for cycloaddition reactions of this compound. acs.orgnih.gov
Electronic Structure Analysis
Understanding the electronic structure of this compound is key to predicting its reactivity. Computational analyses have focused on its frontier orbitals and the distribution of electron density across the molecule.
Frontier Molecular Orbital (FMO) theory is a powerful qualitative model used to explain and predict the outcomes of chemical reactions, particularly pericyclic reactions like the 1,3-dipolar cycloadditions that azides are known for. mdpi.comwikipedia.org The theory posits that reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.org
In the context of this compound reacting as a 1,3-dipole, its HOMO and LUMO interact with the LUMO and HOMO of a dipolarophile (e.g., an alkene or alkyne). The energy gap between these interacting orbitals determines the reactivity; a smaller gap leads to a stronger interaction and a faster reaction. FMO theory, along with analyses of distortion/interaction energies, has been successfully used to rationalize the rates and regioselectivities of cycloaddition reactions between this compound and various alkenes and alkynes. acs.orgnih.gov High-accuracy CBS-QB3 calculations have shown that these cycloadditions have activation enthalpies in a relatively narrow range of 17–21 kcal/mol. acs.orgnih.gov The ambiphilic nature of azides allows them to react with both electron-rich and electron-deficient dipolarophiles, a behavior well-explained by considering the interplay of both HOMO(azide)-LUMO(dipolarophile) and LUMO(azide)-HOMO(dipolarophile) interactions. nih.gov
The distribution of electrons within the this compound molecule dictates its electrostatic properties and preferred sites of interaction. Theoretical calculations of atomic charges consistently show a characteristic pattern for the azide group. Using methods like Natural Bond Orbital (NBO) analysis, the central nitrogen atom (N₂) of the N₃ chain is found to carry a significant positive charge, while the two terminal nitrogen atoms (N₁ and N₃) are negatively charged. cas.cz This charge separation is a result of the resonance structures that describe the bonding in the azide moiety.
This charge distribution can be visualized using the Molecular Electrostatic Potential (MEP). The MEP maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactivity. uni-muenchen.de For this compound, the MEP would show regions of negative potential (typically colored red or yellow) around the terminal nitrogen atoms, indicating these are electron-rich sites susceptible to attack by electrophiles. Conversely, a region of positive potential (blue) would be located around the central nitrogen atom, highlighting its electron-deficient character and susceptibility to nucleophilic attack. mdpi.comresearchgate.net The carbonyl oxygen also represents a region of negative electrostatic potential. This detailed picture of the electronic landscape is fundamental for predicting how this compound will interact with other reactants.
Investigation of Core and Valence Ionization Energies
Detailed computational studies providing specific values for the core and valence ionization energies of this compound are not extensively available in the surveyed literature. However, theoretical investigations into related small organic azides, such as hydrazoic acid (HN₃) and methyl azide (CH₃N₃), offer valuable insights into the electronic structure of the azide moiety. mdpi.comscispace.com
Quantum mechanical calculations on these molecules have been performed to determine their vertical ionization potentials. For instance, studies using Density Functional Theory (DFT) models like SAOP/et-pVQZ and Green's function methods (OVGF/TZVP) have been employed to simulate their photoelectron spectra. mdpi.comscispace.comnih.gov These calculations reveal that the core N1s ionization energies are sensitive to the chemical environment of each nitrogen atom within the azide group. mdpi.comscispace.com Typically, the central nitrogen atom (Nβ) exhibits a higher ionization potential due to its positive partial charge, while the terminal nitrogen atoms (Nα and Nγ) have lower ionization potentials. mdpi.comscispace.com
While a specific data table for this compound cannot be constructed from the available literature, the theoretical approaches used for HN₃ and CH₃N₃ could be applied to predict the core and valence ionization energies of this compound. Such a study would be valuable for interpreting future experimental photoelectron spectroscopy results.
Reaction Pathway Elucidation and Potential Energy Surface Mapping
Computational chemistry has been instrumental in mapping the potential energy surface (PES) of this compound, revealing the intricate pathways of its decomposition and isomerization. These studies are crucial for understanding the Curtius rearrangement, a key reaction of acyl azides.
Determination of Activation Barriers and Transition States
Theoretical calculations have identified two primary competing pathways for the thermal decomposition of this compound: a concerted mechanism and a stepwise mechanism. researchgate.net
Concerted Pathway: In this single-step mechanism, this compound rearranges directly to isocyanic acid (HNCO) and molecular nitrogen (N₂) through a single transition state.
Stepwise Pathway: This route involves the initial cleavage of the N-N₂ bond to form a formylnitrene (HC(O)N) intermediate, which then rearranges to HNCO.
The activation energies for these pathways have been computed using various levels of theory, such as B3LYP and CASPT2. The calculated activation barriers for the concerted and stepwise processes are found to be very close in energy, suggesting that both pathways are competitive. researchgate.net For example, B3LYP calculations suggest activation barriers of approximately 33 kcal/mol for both routes. researchgate.net Some theoretical models predict the concerted pathway to be slightly favored, while others suggest the stepwise formation of the nitrene is energetically preferred. researchgate.net
Table 1: Calculated Activation Energies for this compound Decomposition
| Reaction Pathway | Theoretical Method | Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| Concerted to HNCO + N₂ | B3LYP/6-311+G(3df) | ~33 | researchgate.net |
| Concerted to HNCO + N₂ | CASPT2 | 33.8 | researchgate.net |
| Stepwise via Formylnitrene | B3LYP/6-311+G(3df) | ~33 | researchgate.net |
| Formation of Formylnitrene | CASPT2 | 30.6 | researchgate.net |
| Rearrangement of Formylnitrene to HNCO | CASPT2 | 26.5 | researchgate.net |
Characterization of Conical Intersections in Photochemical Pathways
In the realm of photochemistry, conical intersections play a pivotal role in mediating ultrafast, non-radiative transitions between electronic states. Theoretical studies on this compound and related carbonyl azides have highlighted the importance of these intersections. mdpi.com Upon photochemical excitation, this compound can be funneled through conical intersections that facilitate its decomposition. A conical intersection has been identified that permits an easy interchange between the triplet ground state (T₀) and the closed-shell singlet state (S₀) of the formylnitrene intermediate, lying approximately 12 kcal/mol above the T₀ state. mdpi.com This provides a low-energy pathway for intersystem crossing, influencing the final product distribution in photochemical reactions.
Energetics of Isomerization to CHNO Species (e.g., HNCO, HOCN, HONC, HCNO)
The potential energy surface of the CHNO isomers is complex, with this compound being one of the less stable species. Computational studies have extensively explored the energetic landscape connecting these isomers.
The primary thermal isomerization product of this compound is isocyanic acid (HNCO). mdpi.com The formation of cyanic acid (HOCN) directly from this compound or formylnitrene is not considered an energetically feasible path. mdpi.com Instead, HOCN is thought to be accessible through the rearrangement of HNCO over a high energy barrier or via the dissociation of the nitrene into H• and NCO• radicals, a process that lies about 46 kcal/mol above the triplet nitrene. mdpi.com
Isofulminic acid (HONC) can readily isomerize to the more stable cyanic acid (HOCN). mdpi.com Fulminic acid (HCNO), another isomer, does not form directly from this compound. However, a pathway for the isomerization of HCNO to HNCO exists via the closed-shell singlet formylnitrene intermediate. mdpi.com
Table 2: Selected Calculated Relative Energies and Isomerization Barriers for CHNO Species
| Species / Reaction | Theoretical Finding | Energy (kcal/mol) | Reference |
|---|---|---|---|
| Formylnitrene (T₀) vs. (S₀) | Energy difference | ~7 | mdpi.com |
| Formylnitrene (T₀) vs. (S₁) | Energy difference | ~27 | mdpi.com |
| HNCO → HOCN | Lowest transition state barrier | 98.7 (relative to HNCO) | mdpi.com |
| Nitrene (T₀) → H• + NCO• | Dissociation energy | ~46 | mdpi.com |
| HCNO → HONC | Direct isomerization barrier | 86.0 - 86.3 | mdpi.com |
Chemical Dynamics Simulations for Reaction Trajectories
To move beyond static points on the potential energy surface, chemical dynamics simulations are employed to model the real-time evolution of chemical reactions. For the Curtius rearrangement of carbonyl azides, including this compound, "on-the-fly" classical trajectory simulations have been performed using density functional theory. mdpi.com These simulations generate reaction trajectories that provide a more complete, time-dependent picture of the atomic-level mechanisms. The results from these simulations for related acyl azides have helped to confirm the competition between concerted and stepwise mechanisms under thermal conditions.
Influence of Solvent Effects on Reaction Mechanisms
The surrounding environment can significantly influence reaction mechanisms and energetics. While detailed studies focusing solely on the solvent effects on this compound are limited, research on the Curtius rearrangement of other azides, such as malonyl azide, has utilized theoretical models to investigate the role of solvents. These studies typically employ implicit solvent models, like the Polarizable Continuum Model (PCM), to understand how the polarity of the medium affects the stability of reactants, transition states, and intermediates, thereby altering the activation barriers and reaction pathways. It is known that the barrier to isomerization for related CHNO species can be strongly reduced in small hydrogen-bonded aggregates, suggesting that protic solvents could play a significant role in the chemistry of this compound. mdpi.com
Computational Prediction and Validation of Spectroscopic Data
Computational chemistry serves as a powerful tool in the study of this compound, providing predictions of its spectroscopic properties that can be validated against experimental findings. wisc.edu These theoretical approaches, including ab initio and density functional theory (DFT) methods, are crucial for interpreting experimental spectra and understanding the molecule's structure and vibrational modes. wisc.edumdpi.com
Theoretical calculations have been instrumental in predicting the vibrational frequencies of this compound. mdpi.com Anharmonic CCSD(T)/ANO1 estimates of the vibrational frequencies for the syn conformer of this compound have shown close agreement with experimental values. researchgate.net DFT calculations, particularly at the B3LYP level, have also been employed to predict the mid-IR spectra, with the B3LYP force field yielding results in superior agreement with experimental data compared to other methods like MP2 or SCF. researchgate.net For instance, a characteristic antisymmetric stretching mode of the azide group is computationally predicted to be near 2100 cm⁻¹, which aligns well with similar modes observed in other organic azides. mdpi.com
Rotational spectroscopy is another area where computational predictions are vital. wisc.edu Theoretical calculations can predict rotational constants, centrifugal distortion constants, and vibration-rotation interaction constants. wisc.edu For syn-formyl azide, experimentally determined vibration-rotation interaction (αi) values for the ν9, ν12, and ν11 fundamentals were in excellent agreement with those predicted by coupled-cluster methods. researchgate.net Furthermore, over 1,500 independent rotational transitions for the ground state of syn-formyl azide were measured and fitted to a complete S-reduced 8th order centrifugal distortion/rigid rotor Hamiltonian, demonstrating the high precision achievable when combining experimental measurements with computational analysis. researchgate.netresearchgate.net
The table below presents a comparison of computationally predicted and experimentally determined spectroscopic data for this compound, highlighting the synergy between theoretical and experimental approaches in characterizing this molecule.
| Spectroscopic Parameter | Computational Method | Predicted Value | Experimental Value |
| Vibrational Frequencies (cm⁻¹) | |||
| ν8 | Anharmonic CCSD(T)/ANO1 | - | 489.4 cm⁻¹ researchgate.net |
| 3ν9 | - | - | 509.3 cm⁻¹ researchgate.net |
| 2ν12 | Anharmonic CCSD(T)/ANO1 | - | 503.6 cm⁻¹ researchgate.net |
| Antisymmetric NNN stretch | Scaled IR absorption | ~2100 cm⁻¹ mdpi.com | - |
| Rotational Spectroscopy | |||
| Vibration-rotation interaction (αi) values (ν9, ν12, ν11) | Coupled-cluster | Excellent agreement with experiment researchgate.net | - |
Applications in Advanced Organic Synthesis and Reaction Chemistry
Precursor in Curtius Rearrangement for the Synthesis of Diverse Nitrogen-Containing Compounds
The Curtius rearrangement is a cornerstone transformation in organic chemistry that converts acyl azides into isocyanates, which are highly valuable synthetic intermediates. nih.govresearchgate.netorganic-chemistry.orgwikipedia.org Formyl azide (B81097), as the simplest acyl azide, can undergo this rearrangement either thermally or photochemically to yield isocyanic acid (HNCO) with the loss of nitrogen gas. wikipedia.orgresearchgate.net
The mechanism of the thermal rearrangement is generally considered to be a concerted process, where the migration of the hydrogen atom and the expulsion of dinitrogen gas occur simultaneously, thus avoiding the formation of a discrete nitrene intermediate. nih.govwikipedia.org Theoretical studies using Density Functional Theory (DFT) have calculated the activation barrier for the concerted rearrangement of formyl azide to be more favorable than the stepwise pathway involving a nitrene. nih.gov For instance, one study reported activation energies of 28.0 kcal/mol for the concerted rearrangement versus 34.6 kcal/mol for the formation of formylnitrene. nih.gov Another study calculated a single transition state for the rearrangement with an activation energy of 37.5 kcal/mol. nih.gov
The isocyanate product is a versatile precursor for a wide array of nitrogen-containing compounds. organic-chemistry.orgwikipedia.org Its reaction with various nucleophiles opens pathways to several important functional groups:
Amines: Hydrolysis of the isocyanate leads to an unstable carbamic acid, which readily decarboxylates to yield a primary amine. organic-chemistry.org
Carbamates: Reaction with alcohols results in the formation of carbamates. This is particularly useful in creating protected amines, such as Boc- and Cbz-protected amines, which are essential intermediates in peptide synthesis and other areas of organic synthesis. wikipedia.org
Ureas: Reaction with amines produces urea (B33335) derivatives. organic-chemistry.org
The Curtius rearrangement is valued for its tolerance of a wide variety of functional groups and its often mild reaction conditions, which can sometimes be performed at room temperature, minimizing hazards associated with heating. researchgate.netwikipedia.org
| Precursor | Reaction | Intermediate | Product Class | Example Product(s) |
| This compound | Curtius Rearrangement | Isocyanic Acid | Amines, Carbamates, Ureas | Formamide (from hydrolysis), Methyl carbamate (B1207046) (from methanolysis) |
| Benzoyl Azide | Curtius Rearrangement | Phenyl Isocyanate | Amides, Carbamates | Anilines, Phenylureas |
| Cycloprop-1-enoyl azide | Curtius Rearrangement | Cycloprop-1-enyl isocyanate | Isocyanates | Isocyanate 2 |
Facilitation of [3+2] Cycloaddition Reactions for Heterocyclic Scaffolds
This compound is an effective 1,3-dipole for use in [3+2] cycloaddition reactions, a powerful class of reactions for constructing five-membered heterocyclic rings. acs.orgacs.org These reactions, particularly with alkynes and alkenes, provide access to important heterocyclic scaffolds like triazoles and triazolines. acs.org Computational studies have shown that the activation enthalpies for the cycloaddition of this compound with various alkenes and alkynes fall within a narrow range of 17-21 kcal/mol, indicating its broad reactivity. researchgate.netacs.orgacs.orgnih.gov
The Huisgen 1,3-dipolar cycloaddition of azides with alkynes is the most prominent method for synthesizing 1,2,3-triazoles. organic-chemistry.orgbeilstein-journals.org this compound can react with terminal or internal alkynes to produce the corresponding formyl-substituted 1,2,3-triazoles. The reaction's regioselectivity, which dictates the substitution pattern on the triazole ring (e.g., 1,4- or 1,5-disubstituted), can often be controlled by the choice of catalyst, with copper(I) catalysts famously promoting the formation of 1,4-disubstituted triazoles. organic-chemistry.orgbeilstein-journals.orgfrontiersin.org While much of the literature focuses on aryl and alkyl azides, the principles extend to this compound, which serves as a precursor to N-unsubstituted triazoles after potential deformylation. organic-chemistry.org For instance, reactions of various azides with α-bromoacrolein can yield formyl triazoles. mdpi.com
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential example of a "click chemistry" reaction. google.comresearchgate.net This paradigm, introduced by K. Barry Sharpless, describes reactions that are high-yielding, wide in scope, generate inoffensive byproducts, are stereospecific, and can be conducted under mild, often aqueous, conditions. google.com Azides are key functional groups in this context due to their stability and specific reactivity. mdpi.commedchemexpress.com
This concept has been extended to living systems in the field of bioorthogonal chemistry, where reactions must proceed with high specificity and without interfering with native biological processes. researchgate.netmdpi.comnih.gov The azide group is a premier bioorthogonal handle because it is virtually absent in most biological systems and does not cross-react with biological nucleophiles. mdpi.commedchemexpress.com It can be incorporated into biomolecules like proteins, glycans, or lipids and subsequently "clicked" with a probe molecule containing a terminal alkyne for visualization or isolation. researchgate.netmdpi.com While this compound itself is too reactive for direct use in biological systems, its fundamental reactivity pattern is central to the design of more complex azide-containing reporters used in these applications. mdpi.com
Dynamic combinatorial chemistry (DCC) relies on the formation of reversible covalent bonds to generate a library of interconverting molecules that can adapt to an added template under thermodynamic control. acs.orgbham.ac.uk The reversibility of the [3+2] cycloaddition reaction is crucial for its application in DCC. acs.orgacs.org Theoretical studies have investigated the reversibility of azide cycloadditions. acs.orgacs.orgnih.gov It was found that while the cycloaddition of azides with alkynes to form highly stable triazoles is generally irreversible and thus more suited for click chemistry, the reaction with alkenes to form triazolines is significantly less exothermic. acs.orgacs.orgnih.gov Specifically, triazoles are about 30–40 kcal/mol more stable than the corresponding triazolines formed from alkenes. acs.orgacs.orgnih.gov This suggests that the cycloaddition of azides with certain activated alkenes could be reversible under specific conditions, making them potentially suitable for DCC applications. acs.orgacs.org Although azide cycloadditions are typically considered irreversible, these theoretical explorations provide guidelines for designing reversible libraries for DCC. acs.orgacs.orgnih.gov
Generation of Nitrenes for Carbon-Nitrogen Bond Formation and Rearrangements
The decomposition of azides, either thermally or photolytically, is a primary method for generating highly reactive nitrene intermediates (R-N:). rsc.orgnih.govegyankosh.ac.in this compound can decompose to form formylnitrene, a species with a nitrogen atom bearing a sextet of electrons. researchgate.netegyankosh.ac.in This decomposition requires overcoming an activation energy, which has been calculated to be around 30.6 to 34.6 kcal/mol. nih.govresearchgate.net The generated nitrene is a potent intermediate for forming new carbon-nitrogen bonds. rsc.orgnih.gov
Formylnitrene exists in different electronic states, primarily a triplet ground state and low-lying singlet states. researchgate.net The reactivity and reaction pathways often depend on which state is involved. egyankosh.ac.in Once formed, formylnitrene can undergo further reactions, such as rearrangement to isocyanic acid (HNCO), or participate in intermolecular reactions like aziridination. researchgate.net
Nitrene intermediates can add to the double bond of alkenes in a [2+1] cycloaddition reaction to form aziridines, three-membered nitrogen-containing heterocycles. nih.govchemistryviews.orgrsc.org Aziridines are valuable synthetic intermediates due to their ring strain, which allows for various ring-opening reactions to access functionalized amines. nih.govchemistryviews.org
The generation of formylnitrene from this compound provides a pathway to N-formylaziridines. This process can be achieved metal-free, often through photolysis, or catalyzed by transition metals. rsc.orgnih.govchemistryviews.org Metal-free methods generate a "free" nitrene, which then reacts with the alkene. nih.govchemistryviews.org In contrast, metal-catalyzed versions often involve the formation of a metal-nitrene (or imido) complex, which then transfers the nitrene unit to the alkene. rsc.orgcmu.edu This catalytic approach can offer greater control and selectivity over the reaction. rsc.org For example, recent developments have shown that visible light in combination with iron porphyrin complexes can catalyze alkene aziridination using organic azides, avoiding high temperatures and suppressing side reactions by trapping the nitrene as a metal-imido intermediate before it reacts with the alkene. rsc.org
| Reaction | Reactants | Intermediate | Product | Key Features |
| Aziridination | This compound + Alkene | Formylnitrene | N-Formylaziridine | Forms a three-membered ring; can be performed photochemically or with metal catalysts. rsc.orgnih.gov |
| C-H Insertion | This compound + Alkane | Formylnitrene | N-Formylamide | Inserts into C-H bonds, with reactivity order typically being tertiary > secondary > primary. egyankosh.ac.in |
Intramolecular Rearrangements Initiated by Nitrene Formation
The thermal or photochemical decomposition of this compound is a cornerstone of its reactivity, primarily leading to the formation of the highly reactive intermediate, formylnitrene. This species subsequently undergoes intramolecular rearrangements, with the Curtius rearrangement being the most prominent pathway. nih.govwikipedia.org This rearrangement is a versatile and widely used reaction in organic synthesis for converting acyl azides into isocyanates. nih.govnumberanalytics.com
The mechanism of the Curtius rearrangement has been a subject of detailed investigation. It can proceed through two competitive pathways: a stepwise mechanism involving the discrete formation of an acyl nitrene intermediate, or a concerted mechanism where the loss of dinitrogen (N₂) and the migration of the alkyl or aryl group occur simultaneously. nih.govresearchgate.net While the concerted process is generally favored in thermal reactions, both pathways can be active under photochemical conditions. researchgate.net In the case of this compound, computational studies have shown that the energy barriers for the concerted and non-concerted (stepwise) pathways are quite close. researchgate.netresearchgate.net The stepwise path begins with the formation of formylnitrene from this compound, which then rearranges to the final product, isocyanic acid (HNCO). researchgate.netresearchgate.net
Detailed theoretical calculations provide insight into the energetics of these transformations. The formation of the closed-shell singlet formylnitrene from this compound requires surmounting an activation energy of approximately 30.6 kcal/mol. researchgate.netresearchgate.net The subsequent rearrangement of this nitrene intermediate to isocyanic acid has a lower activation barrier of about 26.5 kcal/mol. researchgate.netresearchgate.net The alternative concerted decomposition of this compound directly to isocyanic acid and dinitrogen has a calculated activation barrier of 33.8 kcal/mol. researchgate.netresearchgate.net
Table 1: Calculated Activation Energies for this compound Rearrangement Pathways
| Reaction Step | Pathway | Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| This compound → Formylnitrene + N₂ | Stepwise | 30.6 | researchgate.netresearchgate.net |
| Formylnitrene → Isocyanic Acid | Stepwise | 26.5 | researchgate.netresearchgate.net |
| This compound → Isocyanic Acid + N₂ | Concerted | 33.8 | researchgate.netresearchgate.net |
The rearrangement is stereospecific, with the migrating group retaining its configuration, which supports the intramolecular and concerted nature of the migration step. nih.govnumberanalytics.com While formylnitrene primarily rearranges to isocyanic acid, related formyl-substituted aryl nitrenes can exhibit different rearrangement patterns, such as intramolecular hydrogen atom shifts, highlighting the subtle electronic and structural factors that govern nitrene reactivity. uq.edu.au
Role in Tandem Reaction Sequences and Multi-Component Strategies
The distinct reactivity of the formyl and azide functionalities allows for their incorporation into powerful one-pot tandem and multi-component reactions (MCRs), which enable the rapid construction of complex molecules from simple precursors. nih.gov These strategies are highly valued for their efficiency, atom economy, and ability to generate molecular diversity.
A prominent example is the use of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," in tandem sequences. A one-pot, two-step method has been developed to synthesize 4-formyl-1,2,3-triazoles. nih.gov This reaction begins with the acid-catalyzed cleavage of an acetal (B89532) protecting group on an alkyne, which is immediately followed by a CuAAC reaction with an azide. nih.gov This approach has been extended to a three-component tandem reaction that incorporates an initial azide substitution, thereby avoiding the need to isolate potentially unstable organic azide intermediates. nih.gov
The Ugi-azide reaction is another powerful MCR that utilizes an aldehyde, an amine, an isocyanide, and an azide (often trimethylsilyl (B98337) azide or hydrazoic acid) to produce 1,5-disubstituted tetrazoles. beilstein-journals.orgacs.org This reaction showcases the ability to bring together four distinct components in a single operation to create a highly functionalized heterocyclic core. beilstein-journals.org Similarly, other MCRs can combine aldehydes, nitroalkanes, and sodium azide to yield 4-aryl-NH-1,2,3-triazoles. thieme-connect.com A metal-free MCR has also been reported for synthesizing 4,5-disubstituted 1H-1,2,3-triazoles from phosphonium (B103445) salts, aldehydes, and sodium azide. organic-chemistry.orgorganic-chemistry.org
In the realm of bioconjugation, bifunctional molecules containing both a hydrazine (B178648) or pyrazolone (B3327878) moiety (to react with a formyl group) and an azide have been synthesized. nih.gov These reagents allow for a tandem ligation strategy, first attaching to a protein containing a formylglycine residue and then using the appended azide for a subsequent click reaction to attach a payload. nih.gov
Table 2: Examples of Tandem and Multi-Component Reactions
| Reaction Name/Type | Key Components | Resulting Product | Reference |
|---|---|---|---|
| Tandem Acetal Cleavage/CuAAC | Acetal-protected alkyne, Azide | 4-Formyl-1,2,3-triazole | nih.gov |
| Ugi-Azide 4-Component Reaction | Aldehyde, Amine, Isocyanide, Azide | 1,5-Disubstituted Tetrazole | beilstein-journals.org |
| Triazole Synthesis | Aldehyde, Nitroalkane, Sodium Azide | 4-Aryl-NH-1,2,3-triazole | thieme-connect.com |
| Passerini-Azide/Alkyne Cycloaddition | α-Azido aldehyde, Isocyanide, Propiolic acid | Triazolo-fused dihydrooxazinone | nih.gov |
| Bifunctional Linker Conjugation | Formylglycine-protein, Azide-linker, Alkyne-payload | Labeled Protein | nih.gov |
Utilization in the Functionalization of Complex Molecular Architectures
The selective modification of complex molecules, such as natural products and pharmaceuticals, is a significant challenge in synthetic and medicinal chemistry. "Late-stage functionalization" aims to introduce new chemical groups into these intricate structures to alter their biological properties. acs.orgnih.gov The azide group is an excellent tool for this purpose, as it can be introduced selectively and then converted into a wide array of other functionalities, including amines, amides, and triazoles. acs.orgnih.govbeilstein-journals.org
A significant hurdle in manipulating molecules containing both a formyl and an azide group is the susceptibility of the electrophilic azide to nucleophilic attack, for instance, by Grignard or organolithium reagents intended to react with the aldehyde. rsc.org A key strategy to overcome this is the temporary protection of the azide group. The azide can be reversibly converted into a phosphazide (B1677712) by treatment with a suitable phosphine, such as Amphos. rsc.orgacs.org This phosphazide is stable to nucleophilic attack, allowing for selective transformations at the formyl group. The azide is then easily regenerated by treatment with elemental sulfur. rsc.org This protection-reaction-deprotection sequence enables the synthesis of diverse azido-alcohols from formyl-substituted azides. rsc.orgfrontiersin.org
Another powerful approach involves the direct, site-selective introduction of an azide group into a complex molecule via C–H azidation. acs.orgnih.govresearchgate.net Manganese and iron catalysts have been developed that can selectively convert benzylic and other aliphatic C–H bonds into azides, even in the presence of numerous other functional groups. acs.orgresearchgate.net This method has been successfully applied to the late-stage functionalization of complex drugs and natural products like artemisinin. beilstein-journals.orgresearchgate.net The newly installed azide then serves as a versatile chemical handle for further derivatization. acs.org
These strategies highlight the utility of the azide group, often in concert with formyl or precursor functionalities, as a linchpin for modifying complex molecular scaffolds to create new derivatives for biological screening and property optimization. acs.org
Table 3: Strategies for Functionalizing Complex Molecules with Azides
| Complex Scaffold | Strategy | Key Reagents | Outcome | Reference |
|---|---|---|---|---|
| Azido-substituted Aldehydes | Azide Protection | Amphos (phosphine), Organometallic reagent, Sulfur | Selective reaction at formyl group to yield azido-alcohols | rsc.orgfrontiersin.org |
| Natural Products/Drugs | Late-Stage C-H Azidation | Fe or Mn catalyst, Azide source | Site-selective introduction of an azide group | acs.orgnih.govresearchgate.net |
| Functionalized Azides | Conversion to other groups | H₂, Pd/C (reduction); PPh₃ (Staudinger); Alkyne, Cu(I) (CuAAC) | Synthesis of amines, amides, and triazoles | acs.orgnih.gov |
| Drug Derivatives | Azidotrifluoromethylation | Trifluoromethanesulfonyl azide | Concurrent incorporation of N₃ and CF₃ groups | whu.edu.cn |
Future Research Directions and Unresolved Challenges
Elucidation of Novel Conformational Isomers and Excited Electronic States
While computational studies suggest that formyl azide (B81097) predominantly exists in a planar cis conformation, a comprehensive experimental characterization of its conformational landscape is still needed. researchgate.netmdpi.com The potential existence and relative energies of other conformers, such as the trans isomer, are critical for a full understanding of its reactivity, as different conformers may follow distinct reaction pathways. researchgate.netresearchgate.net For instance, theoretical calculations have indicated that the syn (or cis) isomer undergoes nitrogen elimination via a concerted mechanism, while the anti (or trans) isomer is predicted to decompose through a stepwise process. researchgate.net
Furthermore, the electronic structure of formyl azide is complex, with theoretical studies pointing to the existence of two nearly degenerate excited states of A" symmetry that could channel decomposition products differently, potentially explaining puzzling aspects of the photolytic Curtius rearrangement. researchgate.netcdnsciencepub.com
Key research objectives include:
Advanced Spectroscopic Searches: Employing high-resolution spectroscopic techniques to experimentally identify and characterize minor or transient conformational isomers of this compound in the gas phase or in matrix isolation.
Probing Excited States: Utilizing ultrafast laser spectroscopy to directly probe the properties and dynamics of the low-lying excited electronic states, clarifying their roles in photochemical reactions.
Synergy of Theory and Experiment: Combining state-of-the-art computational methods with experimental data to build a complete picture of the potential energy surfaces of both the ground and excited states. researchgate.net
Deeper Mechanistic Insights into Complex Photoreactions and Thermal Rearrangements
The decomposition of this compound, a prototypical Curtius rearrangement, is a focal point of mechanistic investigation. researchgate.net The central question revolves around whether the reaction proceeds through a concerted mechanism (simultaneous nitrogen extrusion and group migration) or a stepwise pathway involving a discrete formylnitrene intermediate. researchgate.netnih.gov Current evidence is conflicting; some computational studies suggest a concerted pathway is energetically favored, while others indicate that the two pathways have comparable activation energies or that the preferred mechanism depends on the starting conformer. researchgate.netresearchgate.netnih.gov The photochemistry is even more complex, with multiple excited states potentially leading to different intermediates and products. cdnsciencepub.comsu.se
Unresolved mechanistic questions:
What is the definitive mechanism of the thermal Curtius rearrangement of this compound in different phases (gas, solution)?
What is the precise role of the singlet and triplet formylnitrene intermediates in both thermal and photochemical reactions? researchgate.net
How do conical intersections between potential energy surfaces govern the outcomes of photodecomposition? researchgate.net
Future work will require a multi-pronged approach, combining experimental kinetics with advanced computational simulations to map the intricate reaction pathways. su.se
Development of Innovative Synthetic Methodologies Leveraging this compound Reactivity
While the Curtius rearrangement of acyl azides is a well-established method for synthesizing amines, isocyanates, and their derivatives, the specific synthetic utility of this compound itself is underexplored. researchgate.netmasterorganicchemistry.com Its high reactivity and the potential for selective transformations present opportunities for novel synthetic applications. thieme-connect.comresearchgate.net The challenge lies in controlling its rapid decomposition to harness its reactivity productively. researchgate.net
Potential areas for development:
Controlled Generation and Trapping: Developing methods for the in situ generation of this compound or its reactive intermediates (e.g., formylnitrene) and their immediate trapping with various substrates to form complex nitrogen-containing molecules.
Catalytic Systems: Designing catalysts that can modulate the reactivity of this compound, favoring specific reaction pathways over others and enabling new types of transformations.
Bioorthogonal Chemistry: Exploring the potential of this compound or related structures in bioorthogonal chemistry, where the small size of the azide group is a significant advantage. researchgate.netnih.gov
Flow Chemistry: Utilizing continuous flow reactors to safely handle and precisely control the reactions of the energetic this compound, potentially enabling syntheses that are difficult to achieve in batch processes. rsc.org
Recent advances in the chemistry of other functionalized azides, such as protecting the azide group to allow reactions at other sites, could provide a blueprint for expanding the synthetic chemistry of this compound. rsc.org
Application of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
A major hurdle in studying this compound's reactivity is the extremely short lifetime of its key intermediates. su.se Traditional spectroscopic methods often only detect the initial reactants and final products. To gain deeper mechanistic insight, it is crucial to observe the reaction as it happens in real-time.
Process Analytical Technology (PAT) offers a suite of tools that are ideal for this purpose. rsc.org Techniques like stopped-flow FTIR and time-resolved laser spectroscopy can monitor reactions on very fast timescales. researchgate.net
| Spectroscopic Technique | Application to this compound Research | Reference |
| Matrix-Isolation IR Spectroscopy | Trapping and characterizing highly reactive intermediates like formylnitrene at cryogenic temperatures. | researchgate.net |
| Millimeter-Wave Spectroscopy | Obtaining precise structural data for this compound and its isomers in the gas phase. | researchgate.net |
| Femtosecond Transient Absorption | Directly observing the formation and decay of short-lived excited states and nitrene intermediates in photolysis experiments. | su.seosu.edu |
| FlowIR and FlowNMR | Monitoring reaction kinetics and identifying intermediates in real-time under continuous flow conditions. | rsc.org |
| Stopped-Flow FTIR | Continuously monitoring pre-steady-state and steady-state phases of rapid reactions involving azides. | researchgate.net |
The application of these advanced techniques will be essential for constructing a complete, time-resolved picture of this compound's reaction dynamics and definitively identifying the transient species involved.
Refinement of Computational Models for Enhanced Predictive Capability in Organic Reactivity
Computational chemistry has been indispensable in studying this compound, providing insights into its structure, energetics, and reaction mechanisms where experiments are difficult. researchgate.netcdnsciencepub.com However, significant challenges remain. For example, different levels of theory can yield contradictory results, such as reversing the energetic order of the concerted and stepwise decomposition pathways. researchgate.net This highlights the sensitivity of the system to the chosen computational method and the need for continued refinement.
Future directions for computational research:
High-Accuracy Benchmarking: Performing benchmark calculations using high-level coupled-cluster or multi-reference methods to establish a reliable theoretical standard for this compound's properties and reaction barriers. researchgate.net
Non-Adiabatic Dynamics: Employing non-adiabatic molecular dynamics simulations to model the photochemistry of this compound, explicitly tracking transitions between different electronic states. researchgate.netsu.se
Solvent and Environmental Effects: Developing and applying computational models that accurately account for the influence of solvents or a biological environment on reaction pathways and energetics. su.se
Machine Learning Potentials: Exploring the use of machine learning to develop accurate potential energy surfaces from high-level quantum mechanical data, enabling large-scale and long-time dynamics simulations.
Improving the predictive power of computational models will not only resolve existing ambiguities in this compound chemistry but also enhance our ability to design new experiments and rationally develop novel synthetic applications. cuny.edu
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing formyl azide, and how can experimental parameters be optimized for yield and purity?
- Methodological Answer : this compound synthesis typically involves diazotization or azide transfer reactions. For example, mixing azides with carbonyl precursors under controlled conditions (e.g., solvent polarity, temperature, and stoichiometry) is critical. To optimize yield, systematically vary reaction parameters:
- Temperature : Test thermal stability thresholds (e.g., room temperature vs. reflux) to avoid premature decomposition .
- Solvent : Polar aprotic solvents (e.g., DMF) may enhance solubility, while non-polar solvents reduce side reactions.
- Characterization : Use thin-layer chromatography (TLC) or in-situ NMR to monitor reaction progress. Ensure detailed reporting of protocols to enable reproducibility, as per journal guidelines for experimental sections .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted to confirm structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H NMR should show characteristic formyl proton signals (δ ~8.9–9.5 ppm) and azide-related peaks. C NMR confirms carbonyl resonance (~160–170 ppm) .
- IR Spectroscopy : Look for N stretching vibrations (~2100–2200 cm) and C=O stretches (~1650–1750 cm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns. Report spectral discrepancies and purity thresholds (>95%) in supplementary data .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use flame-resistant lab coats, nitrile gloves, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks (H335 hazard) .
- Storage : Keep in airtight containers away from heat/sparks (H225 hazard). Include emergency protocols (e.g., eye rinsing with water for H319 exposure) in lab SOPs .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) be applied to predict the reactivity and stability of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Use software like Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks.
- Kinetic Stability : Analyze activation barriers for decomposition pathways (e.g., Curtius rearrangement). Validate models against experimental thermal data (DSC/TGA) .
- Basis Sets : Select hybrid functionals (e.g., B3LYP) with triple-zeta basis sets for accuracy. Compare results with post-Hartree-Fock methods for error estimation .
Q. What methodologies are recommended for analyzing contradictory data in this compound decomposition studies?
- Methodological Answer :
- Error Source Identification : Quantify uncertainties in instrumentation (e.g., NMR integration errors) and sample purity. Use statistical tools (e.g., ANOVA) to assess variability .
- Triangulation : Cross-validate decomposition products via GC-MS, IR, and theoretical calculations. Replicate experiments under identical conditions to isolate anomalies .
- Peer Review : Publish raw datasets and computational inputs to enable independent verification .
Q. How should kinetic studies be designed to investigate the thermal decomposition pathways of this compound?
- Methodological Answer :
- Isothermal vs. Non-Isothermal Methods : Use differential scanning calorimetry (DSC) for activation energy () calculations. Compare with Arrhenius plots from temperature-jump experiments .
- In-Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate species (e.g., isocyanates) during decomposition.
- Control Experiments : Test stability in inert vs. reactive atmospheres (e.g., N vs. O) to identify environmental influences. Document all parameters (heating rates, sample mass) for reproducibility .
Data Presentation Guidelines
- Supplementary Materials : Include raw spectral data, computational input files, and detailed synthetic procedures in appendices or repositories. Avoid cluttering main texts with large datasets .
- Reproducibility : Follow journal standards (e.g., Beilstein Journal of Organic Chemistry) for experimental reporting, including reagent grades, equipment models, and error margins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
